

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(5-Bromopyridin-2-yl)azepane**

Cat. No.: **B1372695**

[Get Quote](#)

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and number of protons (^1H NMR) and carbon atoms (^{13}C NMR).[3][4]

Rationale for NMR Analysis

For **1-(5-Bromopyridin-2-yl)azepane**, ^1H NMR will distinguish between the aromatic protons on the pyridine ring and the aliphatic protons of the azepane ring. The chemical shift (δ) of each signal reveals the electronic environment, while the splitting pattern (multiplicity) elucidates the number of neighboring protons, confirming connectivity.[5][6] ^{13}C NMR complements this by identifying all unique carbon environments within the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(5-Bromopyridin-2-yl)azepane** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl Sulfoxide- d_6 , DMSO-d_6). The choice of solvent is critical; CDCl_3 is standard, but DMSO-d_6 can be used if solubility is an issue. Add a small amount of Tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, well-defined signals.

resolved peaks.

- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse program.
 - Set a spectral width of approximately 12-16 ppm.
 - Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals.
 - Set a spectral width of approximately 220-240 ppm.
 - A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the ^1H NMR signals to determine the relative number of protons for each signal.

Predicted ^1H and ^{13}C NMR Spectra: Interpretation

Based on the analysis of substituted pyridines and N-aryl azepanes, the following spectral characteristics are predicted.[7][8]

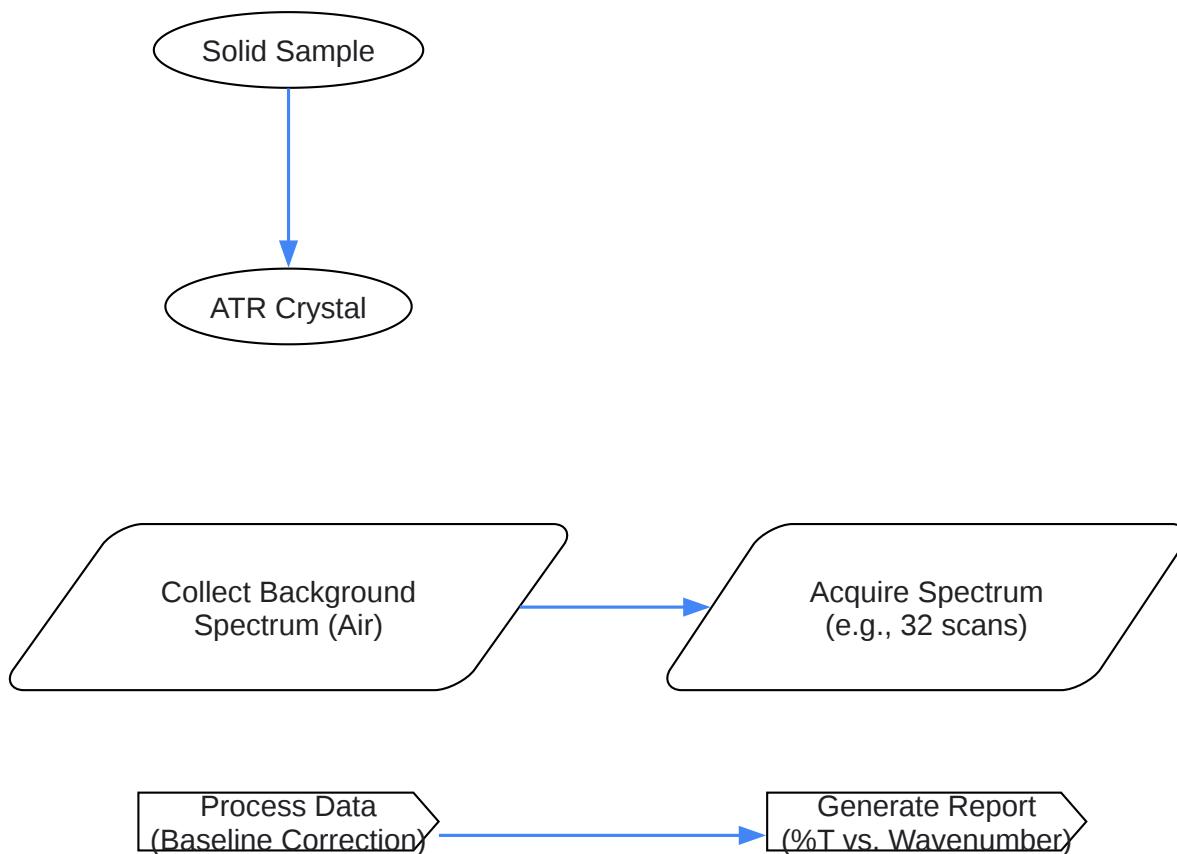
Table 1: Predicted ^1H NMR Data for **1-(5-Bromopyridin-2-yl)azepane** (in CDCl_3 , 400 MHz)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H-6 (Pyridine)	8.1 - 8.3	Doublet (d)	1H	Located ortho to the bromine atom, this proton is significantly deshielded.
H-4 (Pyridine)	7.4 - 7.6	Doublet of Doublets (dd)	1H	Coupled to both H-3 and H-6, its chemical shift is influenced by both the bromine and the azepane group.
H-3 (Pyridine)	6.4 - 6.6	Doublet (d)	1H	Located ortho to the electron-donating nitrogen of the azepane, this proton is the most shielded of the aromatic protons.
α -CH ₂ (Azepane)	3.5 - 3.7	Triplet (t)	4H	Protons on carbons directly attached to the pyridine nitrogen are deshielded.

$\beta, \gamma\text{-CH}_2$ (Azepane)	1.6 - 1.9	Multiplet (m)	8H	Aliphatic protons further from the pyridine ring, exhibiting complex overlapping signals. [9]
--	-----------	---------------	----	---

Table 2: Predicted ^{13}C NMR Data for **1-(5-Bromopyridin-2-yl)azepane** (in CDCl_3 , 101 MHz)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2 (Pyridine)	158 - 160	Carbon bearing the azepane group, significantly deshielded by the adjacent ring nitrogen.
C-6 (Pyridine)	148 - 150	Aromatic carbon adjacent to the ring nitrogen.
C-4 (Pyridine)	138 - 140	Aromatic carbon influenced by the bromine atom.
C-3 (Pyridine)	108 - 110	Shielded aromatic carbon, ortho to the electron-donating azepane group.
C-5 (Pyridine)	105 - 107	Carbon bearing the bromine atom; its shift is lower due to the heavy atom effect.
$\alpha\text{-CH}_2$ (Azepane)	48 - 52	Aliphatic carbons directly attached to the nitrogen.
$\beta, \gamma\text{-CH}_2$ (Azepane)	26 - 30	Remaining aliphatic carbons of the azepane ring.


Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[10\]](#)

Rationale for FT-IR Analysis

For **1-(5-Bromopyridin-2-yl)azepane**, FT-IR is used to confirm the presence of the substituted pyridine ring and the aliphatic C-H bonds of the azepane moiety. Key vibrations include C-H stretching (aromatic vs. aliphatic), C=C and C=N ring stretching, and C-Br stretching.[\[11\]](#)

Experimental Protocol: FT-IR Data Acquisition

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

- Instrument Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.
- Background Scan: Before analyzing the sample, perform a background scan to capture the spectrum of the ambient environment (air, CO₂). This background is automatically subtracted from the sample spectrum.
- Sample Analysis: Place a small amount of the solid **1-(5-Bromopyridin-2-yl)azepane** directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Data Collection: Collect the spectrum over the range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum should be presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

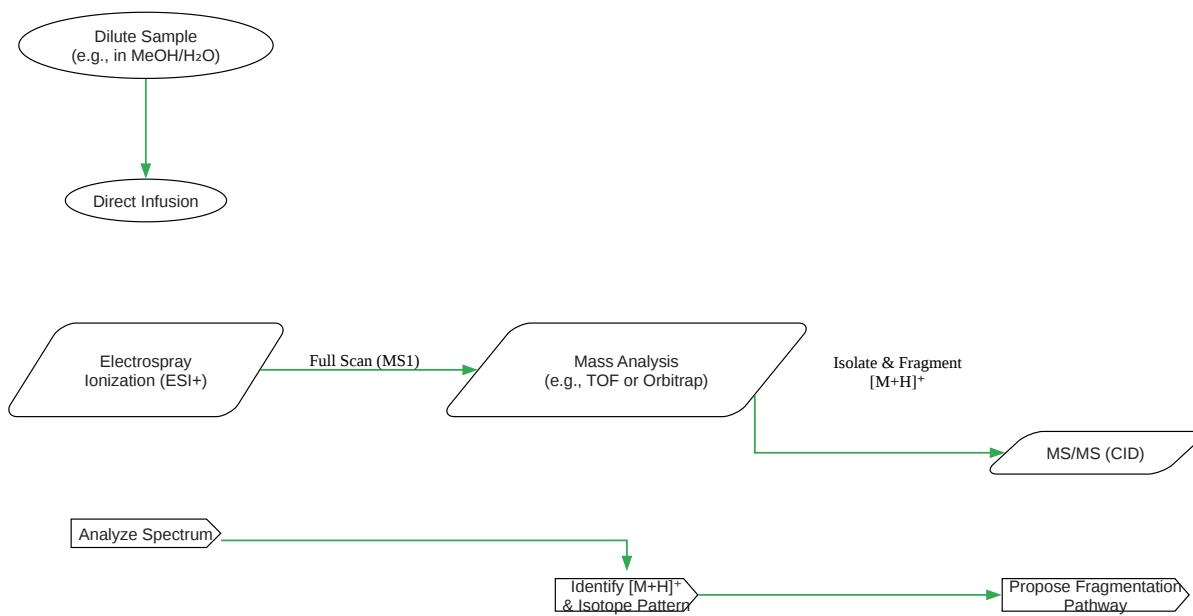
Predicted FT-IR Spectrum: Interpretation

The spectrum is expected to show characteristic absorption bands corresponding to the molecule's structural features.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 3: Predicted FT-IR Absorption Bands for **1-(5-Bromopyridin-2-yl)azepane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3100 - 3000	C-H Stretch	Aromatic (Pyridine)	Stretching of sp ² C-H bonds on the pyridine ring.
2950 - 2850	C-H Stretch	Aliphatic (Azepane)	Asymmetric and symmetric stretching of sp ³ C-H bonds in the azepane ring.
1600 - 1580	C=C / C=N Stretch	Aromatic Ring	Characteristic ring stretching vibrations of the pyridine core.[13]
1480 - 1450	C=C / C=N Stretch	Aromatic Ring	Another key pyridine ring stretching mode.
1465 - 1430	CH ₂ Scissoring	Aliphatic (Azepane)	Bending vibration of the methylene groups in the azepane ring.
1300 - 1250	C-N Stretch	Aryl-Amine	Stretching of the bond between the pyridine ring and the azepane nitrogen.
1100 - 1000	C-Br Stretch	Aryl-Bromide	The C-Br stretch is expected in the fingerprint region, though it may be weak.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation


Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce

structural information from fragmentation patterns.[\[14\]](#)

Rationale for MS Analysis

For **1-(5-Bromopyridin-2-yl)azepane**, high-resolution mass spectrometry (HRMS) will confirm the elemental composition. The key diagnostic feature will be the isotopic signature of bromine (^{79}Br and ^{81}Br are in a ~1:1 natural abundance), which will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M+ and M+2).[\[15\]](#) Fragmentation analysis (MS/MS) can further validate the structure by identifying characteristic neutral losses and fragment ions.[\[16\]](#)

Experimental Protocol: ESI-MS Data Acquisition

[Click to download full resolution via product page](#)

Caption: General workflow for ESI-MS and MS/MS analysis.

- Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent system, such as 50:50 methanol/water with 0.1% formic acid to promote protonation.

- Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition (MS1):
 - Infuse the sample solution into the ESI source operating in positive ion mode.
 - Acquire a full scan mass spectrum over a range of m/z 50–500.
 - Observe the protonated molecular ion, $[M+H]^+$.
- Data Acquisition (MS/MS):
 - Perform a product ion scan by selecting the $[M+H]^+$ ion (both the ^{79}Br and ^{81}Br isotopes) as the precursor.
 - Fragment the precursor ion using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation spectrum.
- Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and bromine isotope pattern. Interpret the MS/MS spectrum to identify major fragment ions and propose a fragmentation pathway.

Predicted Mass Spectrum: Interpretation

The molecular formula of **1-(5-Bromopyridin-2-yl)azepane** is $C_{11}H_{15}\text{BrN}_2$. Its monoisotopic mass is approximately 254.0473 u.

- Molecular Ion: In positive ESI mode, the spectrum will be dominated by the protonated molecule, $[M+H]^+$.
 - A peak at $m/z \approx 255.0551$ corresponding to $[C_{11}H_{16}^{79}\text{BrN}_2]^+$.
 - A peak at $m/z \approx 257.0531$ corresponding to $[C_{11}H_{16}^{81}\text{BrN}_2]^+$.
 - These two peaks will have a relative intensity ratio of approximately 100:98, which is the characteristic isotopic signature of a molecule containing one bromine atom.[\[15\]](#)

- Predicted Fragmentation Pathway: The fragmentation is likely initiated by cleavage of the bonds within the azepane ring or the bond connecting it to the pyridine ring.
 - Loss of azepane moiety: A common fragmentation would involve cleavage to lose the C₆H₁₂ portion of the azepane ring, leading to a fragment corresponding to protonated 2-amino-5-bromopyridine at m/z ≈ 173/175.
 - α-Cleavage: Cleavage adjacent to the nitrogen atom within the azepane ring is also a probable pathway.[16]
 - Loss of Bromine: While less common in ESI, loss of the bromine radical from the molecular ion could lead to a fragment at m/z ≈ 176.

Conclusion

This guide outlines a comprehensive, multi-faceted spectroscopic approach for the structural characterization of **1-(5-Bromopyridin-2-yl)azepane**. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from MS, researchers can achieve unambiguous confirmation of the molecule's identity and purity. The provided protocols and predicted data serve as a robust blueprint for the analysis of this compound and other structurally related molecules in a drug discovery and development setting.

References

- TSI Journals. "SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE." Accessed January 2026.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. PubMed Central. Accessed January 2026.
- SynHet. "**1-(5-Bromopyridin-2-yl)azepane**." Accessed January 2026.
- Asian Journal of Chemistry. "Infrared Spectral Studies of Some Substituted Pyridines." Accessed January 2026.
- BLDpharm. "1175900-46-5|**1-(5-Bromopyridin-2-yl)azepane**." Accessed January 2026.
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. Accessed January 2026.
- ResearchGate. "FTIR spectrum for Pyridine." Accessed January 2026.
- Semantic Scholar. "IR- and UV-Spectral Study on the Mechanism of 2-Aminopyridine Complexation with Palladium (II)." Accessed January 2026.
- Sciforum.

- HELIX Chromatography. "HPLC Methods for analysis of 2-Aminopyridine." Accessed January 2026.
- Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. Accessed January 2026.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Accessed January 2026.
- Save My Exams. "Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note." Accessed January 2026.
- ResearchGate. "Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone." Accessed January 2026.
- ResearchGate. "FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes." Accessed January 2026.
- The Royal Society of Chemistry. "Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of." Accessed January 2026.
- Chemistry LibreTexts.
- YouTube.
- MDPI. "Synthesis of Functionalized Azepines via Cu(I)
- AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." Accessed January 2026.
- JEOL.
- KPU Pressbooks. "6.6 ^1H NMR Spectra and Interpretation (Part I) – Organic Chemistry I." Accessed January 2026.
- YouTube. "14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry." Accessed January 2026.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion." Accessed January 2026.
- Alchem.Pharmtech. "CAS N/A | **1-(5-Bromopyridin-2-yl)azepane**." Accessed January 2026.
- 阿镁生物. "**1-(5-Bromopyridin-2-yl)azepane** - CAS:1175900-46-5." Accessed January 2026.
- Azepane | C 6 H 13 N | MD Topology | NMR | X-Ray. Accessed January 2026.
- MDPI. "A Mechanism Study on the (+)
- ACS Publications. "PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways | ACS Omega." Accessed January 2026.
- TCI Chemicals. "1-(5-Bromopyridin-2-yl)ethan-1-one." Accessed January 2026.
- Sigma-Aldrich. "1-(5-Bromopyridin-2-yl)ethanone | 214701-49-2." Accessed January 2026.

- ResearchGate. "Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors | Request PDF." Accessed January 2026.
- Chemistry LibreTexts. "11.8: Fragmentation Patterns in Mass Spectrometry." Accessed January 2026.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(5-Bromopyridin-2-yl)azepane [synhet.com]
- 2. 1175900-46-5|1-(5-Bromopyridin-2-yl)azepane|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azooptics.com [azooptics.com]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. 6.6 ^1H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Azepane | C₆H₁₃N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. tsijournals.com [tsijournals.com]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. savemyexams.com [savemyexams.com]
- 16. youtube.com [youtube.com]
- To cite this document: BenchChem. [Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1372695#spectroscopic-data-nmr-ir-ms-for-1-5-bromopyridin-2-yl-azepane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com